![molecular formula C17H23N3O3 B13502607 tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Hydrogenated benzimidazole derivatives.
Substitution Products: Functionalized benzimidazole derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and reduced side effects .
Industry: The compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including polymer synthesis and catalysis .
作用机制
The mechanism of action of tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of the benzimidazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s potential for medicinal applications compared to similar compounds that lack this feature .
属性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-(hydroxymethyl)benzimidazol-1-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-12(10-19)20-14-7-5-4-6-13(14)18-15(20)11-21/h4-7,12,21H,8-11H2,1-3H3 |
InChI 键 |
ZGVWCZSJAWHSHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=CC=CC=C3N=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


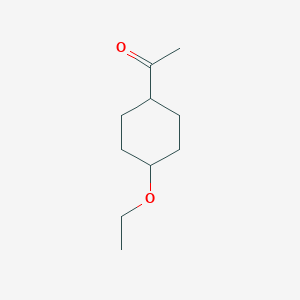
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
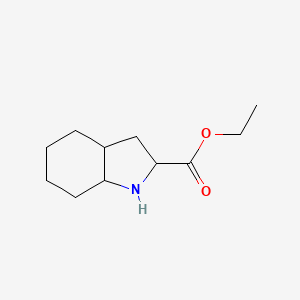

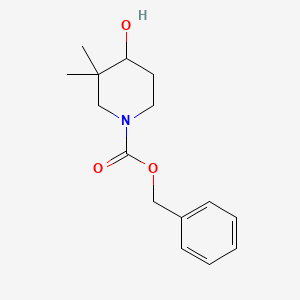
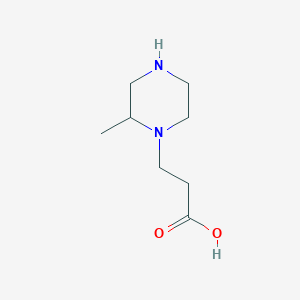
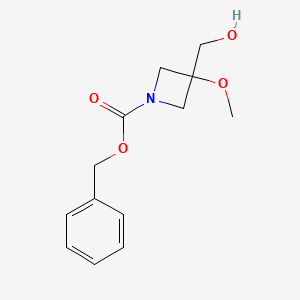

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
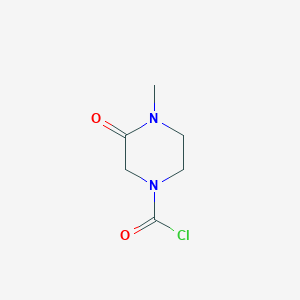


![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
